molecular formula C8H9NO2 B1317136 3,6-Dimethylpicolinic acid CAS No. 83282-46-6

3,6-Dimethylpicolinic acid

Cat. No.: B1317136
CAS No.: 83282-46-6
M. Wt: 151.16 g/mol
InChI Key: DGPLAIQJEYPASJ-UHFFFAOYSA-N
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Description

3,6-Dimethylpicolinic acid is an organic compound with the molecular formula C8H9NO2 It is a derivative of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of two methyl groups attached to the 3rd and 6th positions of the pyridine ring, along with a carboxylic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethylpicolinic acid can be achieved through several methods. One common approach involves the alkylation of picolinic acid derivatives. For instance, starting with 3,6-dimethylpyridine, the compound can be oxidized using potassium permanganate (KMnO4) under acidic conditions to introduce the carboxylic acid group at the 2nd position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation reactions using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylpicolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

3,6-Dimethylpicolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-Dimethylpicolinic acid involves its interaction with specific molecular targets. For instance, it can act as a chelating agent, binding to metal ions and affecting their biological availability. This property is particularly useful in studies involving metal ion transport and homeostasis. The compound may also interact with enzymes and proteins, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound with a carboxylic acid group at the 2nd position of the pyridine ring.

    2,6-Dimethylpyridine: A derivative with methyl groups at the 2nd and 6th positions but lacking the carboxylic acid group.

    3,5-Dimethylpicolinic Acid: A similar compound with methyl groups at the 3rd and 5th positions.

Uniqueness

3,6-Dimethylpicolinic acid is unique due to the specific positioning of its methyl groups and carboxylic acid group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in studies involving metal ion interactions .

Properties

IUPAC Name

3,6-dimethylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-4-6(2)9-7(5)8(10)11/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPLAIQJEYPASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00527989
Record name 3,6-Dimethylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00527989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83282-46-6
Record name 3,6-Dimethylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00527989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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